Introduction: A Versatile Scaffolding for Modern Chemistry
Introduction: A Versatile Scaffolding for Modern Chemistry
An In-Depth Technical Guide to 5-Chloro-2-(methylthio)aniline (CAS 16423-54-4)
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-(methylthio)aniline, registered under CAS Number 16423-54-4, is a substituted aniline derivative that serves as a crucial building block in advanced organic synthesis.[] Its molecular architecture, featuring a trifecta of reactive and modulating functional groups—an amine, a thioether, and a chloro substituent—renders it a molecule of significant interest for constructing complex chemical entities. The nucleophilic aniline moiety, the oxidizable and displaceable methylthio group, and the electronically and sterically influential chlorine atom provide multiple handles for synthetic manipulation. This guide offers a comprehensive overview of its properties, a plausible synthesis pathway, potential applications, and critical safety protocols, designed to empower researchers in leveraging this compound's full potential in pharmaceutical discovery and materials science.
Part 1: Physicochemical and Structural Properties
Understanding the fundamental physical and chemical characteristics of a molecule is paramount for its effective application in research and development. 5-Chloro-2-(methylthio)aniline is a compound with a well-defined set of properties that dictate its handling, reactivity, and analytical profile.
Molecular Structure
The structure of 5-Chloro-2-(methylthio)aniline is foundational to its chemical behavior. The primary amino group is a strong activating ortho-, para-director in electrophilic aromatic substitution, while the methylthio group provides a site for oxidation and the chlorine atom influences the electronic density of the aromatic ring.
Caption: 2D Structure of 5-Chloro-2-(methylthio)aniline.
Core Physicochemical Data
The key properties of 5-Chloro-2-(methylthio)aniline are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4][5]
| Property | Value | Source(s) |
| CAS Number | 16423-54-4 | [2][3] |
| Molecular Formula | C₇H₈ClNS | [2][4] |
| Molecular Weight | 173.66 g/mol | [2] |
| IUPAC Name | 5-chloro-2-methylsulfanylaniline | [2][5] |
| Synonyms | 2-Amino-4-chlorothioanisole | [2] |
| Melting Point | 29 °C | [3] |
| Boiling Point | 276 °C @ 760 mmHg; 92 °C (pressure unspecified) | [2][3] |
| Density | 1.28 g/cm³ | [2] |
| pKa (Predicted) | 2.52 ± 0.10 | [3] |
| InChI Key | RWUQNIPYCAHKMO-UHFFFAOYSA-N | [2][5] |
| SMILES | CSC1=C(C=C(C=C1)Cl)N | [2][5] |
Stability and Storage
Proper storage is critical to maintain the integrity of this reagent. It is reported to be light-sensitive and should be stored under an inert atmosphere.[6][7]
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Recommended Storage: Keep in a tightly sealed container in a dark, cool, and dry place.[6][8] A temperature of 2-8°C is recommended for long-term storage.[6]
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
Part 2: Spectral Characterization (Predicted)
While verified spectral data is not consistently available across public domains, an experienced chemist can predict the expected spectral characteristics based on the molecule's structure. These predictions serve as a baseline for researchers to validate their own analytical findings.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl protons of the thioether group (SCH₃) around δ 2.4-2.5 ppm, a broad singlet for the amine protons (NH₂) which may vary in chemical shift, and three aromatic protons in the δ 6.5-7.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
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¹³C NMR: The carbon NMR spectrum should display seven unique signals: one for the methyl carbon (around δ 15-20 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 173. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).
Part 3: Synthesis and Reactivity
While 5-Chloro-2-(methylthio)aniline is commercially available, understanding its synthesis provides insight into potential impurities and alternative production strategies. A plausible and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles, starting from 2,4-dichloronitrobenzene.
Proposed Synthetic Pathway
This two-step pathway leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by a standard nitro group reduction.
Caption: Proposed two-step synthesis of 5-Chloro-2-(methylthio)aniline.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of 4-Chloro-2-(methylthio)nitrobenzene via SNAr The nitro group in 2,4-dichloronitrobenzene strongly activates the chlorine atoms towards nucleophilic attack, particularly the one in the ortho position.
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4-dichloronitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium thiomethoxide (CH₃SNa) (1.05 eq) portion-wise at room temperature. The reaction is typically exothermic.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 4-Chloro-2-(methylthio)nitrobenzene.
Step 2: Reduction to 5-Chloro-2-(methylthio)aniline The reduction of the nitro group can be achieved chemoselectively in the presence of the aryl chloride and thioether using mild reducing agents like iron in ammonium chloride.
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To a solution of 4-Chloro-2-(methylthio)nitrobenzene (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl) (4-5 eq) and iron powder (Fe) (3-4 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol, then neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the target compound, 5-Chloro-2-(methylthio)aniline. Further purification can be achieved by column chromatography if necessary.
Part 4: Applications in Research and Drug Development
The unique substitution pattern of 5-Chloro-2-(methylthio)aniline makes it a valuable intermediate in several areas of chemical research.
-
Heterocyclic Chemistry: It is a precursor for synthesizing sulfur- and nitrogen-containing heterocycles. For instance, it has been documented as a reactant in the visible-light-mediated photocatalytic synthesis of substituted benzothiophenes, which are important motifs in medicinal chemistry.[9]
-
Medicinal Chemistry Scaffold: The aniline scaffold is a cornerstone of drug discovery. The presence of a chlorine atom can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a drug candidate.[10] Derivatives of this core structure have been investigated for various therapeutic targets. For example, related 5-chloro-thiophenyl structures have been explored in the development of inhibitors for Mycobacterium tuberculosis.
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Precursor for Advanced Intermediates: The functional groups can be further modified. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, creating new derivatives with different electronic and steric properties. The aniline can be diazotized and converted into a wide range of other functional groups.
Part 5: Safety, Handling, and Toxicology
As with any reactive chemical intermediate, strict adherence to safety protocols is essential when handling 5-Chloro-2-(methylthio)aniline. The safety information is primarily derived from Material Safety Data Sheets (MSDS) provided by suppliers.
GHS Hazard Summary
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] | 💀 (Skull and Crossbones) |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | ❗ (Exclamation Mark) |
| Eye Damage/Irritation | Causes serious eye irritation.[5] | ❗ (Exclamation Mark) |
| STOT SE 3 | May cause respiratory irritation.[5] | ❗ (Exclamation Mark) |
Note: The parent compound, aniline, is suspected of causing genetic defects and cancer and may cause methemoglobinemia, leading to organ damage.[7][8] While specific data for this derivative is limited, it should be handled with the same level of caution.
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
-
Handling: Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a locked, designated area for toxic chemicals.[7] Keep the container tightly closed and store in a cool, dry, dark place away from incompatible materials.[6][8]
References
-
RHENIUM BIO SCIENCE. 5-Chloro-2-(methylthio)aniline, 95%. [Link]
-
Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]
-
Gothandam, K. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Singh, S., et al. In Silico Modeling Of 5-Chloro-2-Thiophenyl-1,2,3 Triazolymethyldihydro Quinolines Inhibitors as Mycobacterium Tuberculosis Target. Medires Publishing. [Link]
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- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
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